molecular formula C14H12O3 B072532 4-Biphenylglyoxal hydrate CAS No. 1145-04-6

4-Biphenylglyoxal hydrate

Cat. No. B072532
CAS RN: 1145-04-6
M. Wt: 228.24 g/mol
InChI Key: DNYMAUICCMLWCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of biphenyl derivatives, including compounds related to 4-biphenylglyoxal hydrate, often involves Friedel-Crafts reactions, chloroacetylation, and subsequent reactions with different reagents. For example, 4-chloroacetylbiphenyl, a precursor, can be synthesized by a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of an AlCl3 catalyst. This compound can undergo further reactions to form various biphenyl derivatives (Karipcin & Arabali, 2006).

Molecular Structure Analysis

The molecular structure of biphenyl compounds, including derivatives of 4-biphenylglyoxal hydrate, can be characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These techniques provide insights into the crystal structure, molecular geometry, and electronic structure of the compounds, essential for understanding their chemical behavior (Glaser et al., 2006).

Chemical Reactions and Properties

Biphenyl derivatives participate in a wide range of chemical reactions, highlighting their reactivity and versatility. For example, the generation and trapping of the 4-biphenylyloxenium ion from hydrolysis of certain precursors show the reactivity of biphenyl compounds under specific conditions. These reactions can lead to the formation of various functionalized biphenyl derivatives, which are valuable in organic synthesis and material science (Novak & Glover, 2004).

Physical Properties Analysis

The physical properties of biphenyl derivatives, including those similar to 4-biphenylglyoxal hydrate, are influenced by their molecular structure. Properties such as melting points, boiling points, and solubility in different solvents are crucial for their application in various fields. The synthesis and characterization of these compounds, including their liquid-crystalline behavior, provide valuable information for their potential use in advanced materials and technologies (Zhou Yi-feng, 2008).

Chemical Properties Analysis

The chemical properties of biphenyl derivatives are central to their applications in organic synthesis, pharmaceuticals, and materials science. These properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds. Understanding these properties is essential for designing new compounds with desired functionalities (Yaseen et al., 2020).

Scientific Research Applications

  • Chemistry and Reaction Mechanisms :

    • 4-Biphenylyloxenium ion, generated from the hydrolysis of 4-acetoxy-4-phenyl-2,5-cyclohexadienone, demonstrates its utility in understanding reaction mechanisms and ion stability. It has a shorter lifetime and is less selective in aqueous solutions compared to the nitrenium ion, offering insights into the stability and reactivity of related carbenium and oxenium ions (Novak & Glover, 2004).
  • Antiviral and Antitumor Agents :

    • 4,4'-Biphenyldiglyoxal hydrate (Xenaldial) has been reported to inhibit the multiplication of various viruses in vitro and is effective in treating viral hepatitis and influenza in mice. Its derivatives have been synthesized to search for more effective antiviral and antitumor agents, indicating its potential in medicinal chemistry (Wu, 1965).
  • Ligand and Complex Synthesis :

    • It serves as a starting point in synthesizing 4-biphenylhydroximoyl chloride, leading to the creation of new substituted ketooximes and their complexes with metals like cadmium(II), cobalt(II), and nickel(II). These compounds have potential applications in coordination chemistry and materials science (Karipcin & Arabali, 2006).
  • Material Science and Polymer Chemistry :

    • Hydrazo-bridged diamines derived from biphenyl compounds have been synthesized and polymerized to create new polyimides with high thermal stability and glass transition temperatures. These materials are significant for advanced materials science and engineering applications (Saeed et al., 2008).
  • Pharmacological Applications :

    • Novel N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activity, highlighting its role in the development of new therapeutic agents (Deep et al., 2012).
  • Gas Hydrate Inhibition :

    • Studies on naturally occurring amino acids as gas hydrate inhibitors have utilized materials like 4-Biphenylglyoxal hydrate to test their efficacy in methane hydrate inhibition. This indicates its relevance in energy and environmental research (Altamash et al., 2017).
  • Liquid Crystal Research :

    • Derivatives of 4-Biphenylglyoxal hydrate have been explored for their ability to form thermotropic and lyotropic smectic and columnar liquid crystalline phases, demonstrating its potential in the development of advanced display and sensor technologies (Kölbel et al., 1998).
  • Electrochemistry and Battery Research :

    • The compound has been studied as an electrolyte additive to enhance the safety and cycle life of rechargeable lithium cells, showcasing its importance in developing more reliable and efficient energy storage systems (Tobishima et al., 2003).

Safety And Hazards

4-Biphenylglyoxal hydrate is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Future Directions

While specific future directions for research on 4-Biphenylglyoxal hydrate are not outlined in the literature, the compound’s potential interactions with biological systems could be an area of interest. For instance, its effects on skin health could be explored further, given the known benefits of certain plant oils on skin health . Additionally, its potential uses in pharmaceutical applications, such as drug delivery, could be investigated.

properties

IUPAC Name

2,2-dihydroxy-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMAUICCMLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921398
Record name 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylglyoxal hydrate

CAS RN

1145-04-6
Record name 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2,2-dihydroxy-4'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Cavallini, E Massarani, D Nardi… - Journal of Medicinal …, 1958 - ACS Publications
… 4'-Methoxy-4-biphenylglyoxal hydrate. A solution of 1 -55 g (0-… -4-biphenylglyoxal hydrate (1-9 g, 78 per cent); mp 138-139. … A solution of 2-28 g (0-01 mole) of 4-biphenylglyoxal hydrate …
Number of citations: 25 pubs.acs.org
G Cavallini, E Massarani, D Nardi - Journal of Medicinal …, 1959 - ACS Publications
… administered for 10 days in doses equimolecular to 500 mg of 4-biphenylglyoxal hydrate for the oral administration andto 250 mg of the same …
Number of citations: 11 pubs.acs.org
G Cavallini, E Massarani - Journal of Medicinal Chemistry, 2002 - ACS Publications
… The compounds were given for 10 days in doses equimolecular to 500 mg of 4-biphenylglyoxal hydrate orally andto 250 mg of the same substance parenterally. All the viruses were …
Number of citations: 29 pubs.acs.org
SP Miller - 2003 - search.proquest.com
It was discovered that 10 mol% of Cr (ClO 4)* 6H 2 O could catalyze the intramolecular Cannizzaro reaction with iso-propanol. A series of high-throughput screenings led to the …
Number of citations: 2 search.proquest.com

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